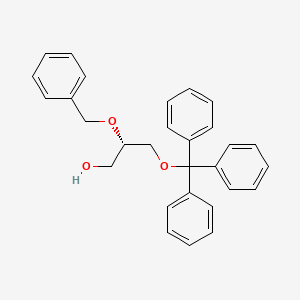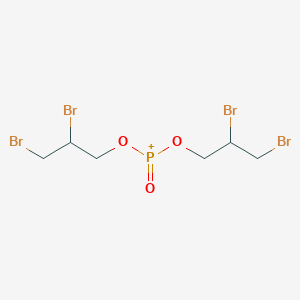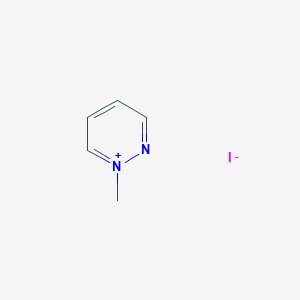![molecular formula C13H16Br2O3 B14716678 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole CAS No. 6976-62-1](/img/structure/B14716678.png)
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of bromine atoms and a propan-2-yloxy group attached to a benzodioxole ring. Benzodioxoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole typically involves multiple steps:
Bromination: The initial step involves the bromination of 1,3-benzodioxole to introduce bromine atoms at specific positions on the ring.
Alkylation: The brominated benzodioxole is then subjected to alkylation with 2-bromo-1-(propan-2-yloxy)propane under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzodioxoles, while coupling reactions can produce larger, more complex molecules.
Applications De Recherche Scientifique
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of brominated benzodioxoles with biological systems.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The bromine atoms and the benzodioxole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: This compound shares the bromine and propan-2-yloxy groups but has a different core structure.
5-Bromo-2-isopropylpyrimidine: Another brominated compound with a different heterocyclic core.
Uniqueness
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6976-62-1 |
|---|---|
Formule moléculaire |
C13H16Br2O3 |
Poids moléculaire |
380.07 g/mol |
Nom IUPAC |
5-bromo-6-(2-bromo-1-propan-2-yloxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16Br2O3/c1-7(2)18-13(8(3)14)9-4-11-12(5-10(9)15)17-6-16-11/h4-5,7-8,13H,6H2,1-3H3 |
Clé InChI |
KBAJNAKXIYPNNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(C1=CC2=C(C=C1Br)OCO2)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



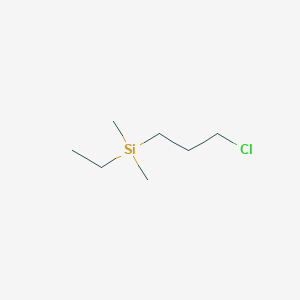


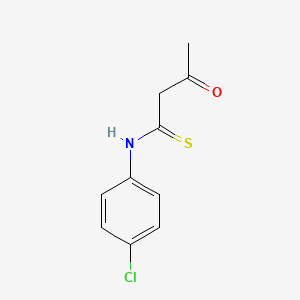
oxophosphanium](/img/structure/B14716640.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
